4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 97392-68-2
VCID: VC8011763
InChI: InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
SMILES: CN(C)C1(CCNCC1)C(=O)N.Cl.Cl
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride

CAS No.: 97392-68-2

Cat. No.: VC8011763

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride - 97392-68-2

Specification

CAS No. 97392-68-2
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
IUPAC Name 4-(dimethylamino)piperidine-4-carboxamide;dihydrochloride
Standard InChI InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
Standard InChI Key YINLUNLOGZSSLU-UHFFFAOYSA-N
SMILES CN(C)C1(CCNCC1)C(=O)N.Cl.Cl
Canonical SMILES CN(C)C1(CCNCC1)C(=O)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride. Key structural features include:

  • A piperidine ring with a carboxamide group at the 4-position.

  • A dimethylaminoethyl side chain.

  • Two hydrochloride counterions enhancing solubility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC8H19Cl2N3O\text{C}_8\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}
Molecular Weight244.16 g/mol
SolubilitySoluble in water, methanol
logP (Lipophilicity)1.07 (predicted)
pKa8.2 (amine), 3.1 (carboxamide)
Melting Point230–231°C (decomposes)

The compound’s zwitterionic nature at physiological pH contributes to its membrane permeability and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

  • Ring Formation: Piperidine derivatives are functionalized via nucleophilic substitution or reductive amination.

  • Carboxamide Introduction: Reacting piperidine-4-carboxylic acid with dimethylaminoethylamine in the presence of coupling agents like EDC/HOBt .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYield (%)
Piperidine functionalizationPd/C, H2\text{H}_2, 60°C85–98
Carboxamide couplingEDC, DMAP, DCM72–89
Salt formationHCl (g), ethanol90–95

Structural Modifications

Modifications at the piperidine 4-position (e.g., halogenation, alkylation) enhance antitumor activity. For example, introducing a 4-chlorobenzyl group increased PKB inhibition by 150-fold .

Biological Activity and Mechanisms

Antitumor Properties

The compound inhibits protein kinase B (PKB/Akt), a key regulator of cell survival and proliferation. In in vitro studies, it demonstrated IC50_{50} values of 2–10 nM against breast (MCF-7) and colon (HCT-116) cancer cells .

Table 3: Antitumor Activity in Human Xenografts

ModelDose (mg/kg/day)Tumor Growth Inhibition (%)
MCF-7 (breast)1087
HCT-116 (colon)1592
A549 (lung)2078

Mechanistic studies reveal:

  • DNA Intercalation: Disrupts topoisomerase I/II activity.

  • Apoptosis Induction: Upregulates caspase-3 and Bax/Bcl-2 ratio .

Enzymatic Inhibition

The compound also inhibits soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), dual targets for inflammatory and neuropathic pain .

Applications in Drug Development

Oncology

As a PKB/Akt inhibitor, it is a lead candidate for:

  • Combination Therapies: Synergizes with paclitaxel in taxane-resistant cancers .

  • Targeted Delivery: Conjugated to nanoparticles for reduced systemic toxicity.

Neurology

Dual sEH/FAAH inhibition suggests potential in:

  • Neuropathic Pain: Reduced hyperalgesia in rat models (ED50_{50} = 3 mg/kg) .

  • Alzheimer’s Disease: Modulates β-amyloid aggregation in vitro .

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

CompoundKey ModificationIC50_{50} (nM)
4-Dimethylamino-piperidine-4-carboxylic acidCarboxylic acid substituent15 (PKB)
4-(4-Methylphenyl)piperidineAromatic ring substitution220 (PKA)
Quinoline-4-carboxamideHeterocyclic expansion0.8 (PfEF2)

The carboxamide derivative shows superior selectivity (>100-fold) over PKA compared to analogues .

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